molecular formula C10H11Cl2FN2S B1447048 [4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methanamine dihydrochloride CAS No. 1803587-92-9

[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methanamine dihydrochloride

Cat. No.: B1447048
CAS No.: 1803587-92-9
M. Wt: 281.18 g/mol
InChI Key: VHRNTXYMPAAZFM-UHFFFAOYSA-N
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Description

[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methanamine dihydrochloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorophenyl group in the structure enhances its chemical properties, making it a valuable compound for various scientific applications.

Mechanism of Action

Mode of Action

The exact mode of action of [4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methanamine dihydrochloride is currently unknown due to the lack of specific information . The compound’s interaction with its targets and the resulting changes would need to be investigated through detailed biochemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methanamine dihydrochloride typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include the same basic steps as the laboratory synthesis but optimized for higher yields and efficiency.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methanamine dihydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methanamine dihydrochloride lies in its specific structural features, such as the fluorophenyl group and the thiazole ring. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.

Biological Activity

[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methanamine dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H9FN2S
  • Molecular Weight : 208.26 g/mol
  • SMILES Notation : C1=CC=C(C(=C1)C2=CSC(=N2)CN)F
  • InChIKey : WCVLVPWPAPWQHJ-UHFFFAOYSA-N

The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

Research into the biological activity of thiazole derivatives suggests that they exhibit a range of pharmacological effects. The following sections summarize key findings related to the activity of this compound.

Antitumor Activity

Thiazole-based compounds have been identified as promising antitumor agents. A study indicated that thiazoles can induce apoptosis in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins and caspase activation pathways. The structural characteristics of thiazoles, such as the presence of electron-donating groups, enhance their cytotoxicity against different cancer cell lines. For instance:

  • IC50 Values : Compounds similar to [4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methanamine showed IC50 values ranging from 1.61 µg/mL to 23.30 mM against various tumor cell lines .

Antimicrobial Properties

Thiazole derivatives have also demonstrated significant antimicrobial activity. The presence of the thiazole ring enhances interactions with microbial targets, leading to effective inhibition of growth. Specific studies have shown:

  • Activity Against Bacteria : Compounds containing thiazole rings exhibit effective antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of apoptotic pathways through modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : Interference with cell cycle progression in cancer cells.
  • Antimicrobial Action : Disruption of bacterial cell membrane integrity.

Case Studies

A review of literature indicates various studies focusing on thiazole derivatives:

  • A study highlighted the synthesis and evaluation of thiazole compounds for their anticancer properties, noting that modifications on the phenyl ring significantly impacted their efficacy .
CompoundActivityIC50 (µg/mL)
Thiazole AAntitumor1.61 ± 1.92
Thiazole BAntimicrobial23.30 ± 0.35

Properties

IUPAC Name

[4-(2-fluorophenyl)-1,3-thiazol-2-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2S.2ClH/c11-8-4-2-1-3-7(8)9-6-14-10(5-12)13-9;;/h1-4,6H,5,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRNTXYMPAAZFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)CN)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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